N'-[(Z)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(Z)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C17H20N4O2 This compound is known for its unique structure, which includes a diethylamino group, a hydroxyphenyl group, and a pyridine ring
Preparation Methods
The synthesis of N’-[(Z)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]pyridine-2-carbohydrazide typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with pyridine-2-carbohydrazide . The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(Z)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group or the hydroxyphenyl group.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(Z)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]pyridine-2-carbohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has indicated its potential use in developing therapeutic agents, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The diethylamino and hydroxyphenyl groups play crucial roles in these interactions, facilitating binding to the target molecules .
Comparison with Similar Compounds
N’-[(Z)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]pyridine-2-carbohydrazide can be compared with similar compounds such as:
N’-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide: This compound has a similar structure but with an isonicotinohydrazide moiety instead of a pyridine-2-carbohydrazide.
N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}pyridine-4-carbohydrazide: This compound differs in the position of the pyridine ring attachment.
The uniqueness of N’-[(Z)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]pyridine-2-carbohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N-[(Z)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-3-21(4-2)14-9-8-13(16(22)11-14)12-19-20-17(23)15-7-5-6-10-18-15/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12- |
InChI Key |
WHSPCQCHUNSIGE-UNOMPAQXSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N\NC(=O)C2=CC=CC=N2)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=CC=N2)O |
Origin of Product |
United States |
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